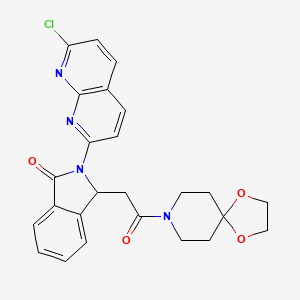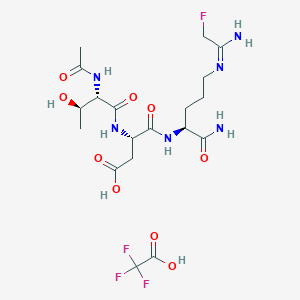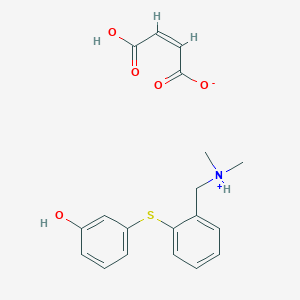
Moxifetin hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxifetin hydrogen maleate is a small molecule drug that acts as a selective serotonin (5-HT) receptor antagonist. It was initially developed by Spofa and the Research Institute for Pharmacy and Biochemistry. The compound has been investigated for its potential use as an antidepressant, specifically targeting major depressive disorder .
Preparation Methods
The synthesis of moxifetin hydrogen maleate involves several steps:
Formation of Acid Chloride: The acid (I) is then transformed into the acid chloride (II) by treatment with thionyl chloride in boiling benzene with a small amount of dimethylformamide.
Amide Formation: The benzene solution of acid chloride (II) is treated with dimethylamine under various conditions to form the amide (III).
Final Conversion: The moxifetin base is converted to crystalline salts, such as hydrobromide and hydrogen maleate, through reactions with acids.
Chemical Reactions Analysis
Moxifetin hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common reagents used in these reactions include thionyl chloride, dimethylamine, lithium aluminum hydride, boron trifluoride etherate, and pyridine hydrochloride . The major products formed from these reactions are the intermediate compounds leading to the final this compound.
Scientific Research Applications
Mechanism of Action
Moxifetin hydrogen maleate exerts its effects by acting as a selective serotonin (5-HT) receptor antagonist. It binds to serotonin receptors in the brain, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This mechanism helps regulate mood and alleviate symptoms of depression. The compound’s molecular targets include serotonin receptors, and its pathways involve the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Moxifetin hydrogen maleate can be compared with other serotonin receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Similar compounds include:
Fluoxetine: An SSRI commonly used to treat depression and anxiety disorders.
Sertraline: Another SSRI with similar applications in treating depression and anxiety.
Paroxetine: An SSRI known for its efficacy in treating major depressive disorder and other mood disorders.
This compound is unique in its specific binding to serotonin receptors and its potential as a selective serotonin reuptake inhibitor . Its synthesis and chemical properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;[2-(3-hydroxyphenyl)sulfanylphenyl]methyl-dimethylazanium |
InChI |
InChI=1S/C15H17NOS.C4H4O4/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;5-3(6)1-2-4(7)8/h3-10,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YLZUWDVZEDYTBB-BTJKTKAUSA-N |
Isomeric SMILES |
C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)
![6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10782786.png)
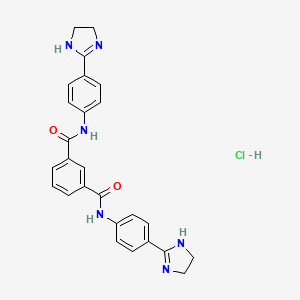
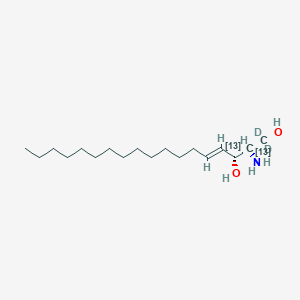
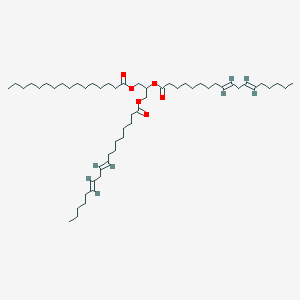
![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)
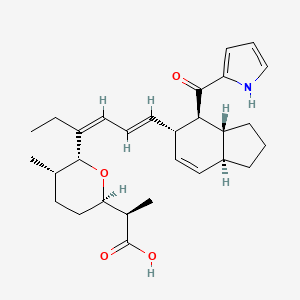
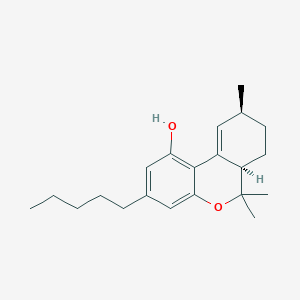
![(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10782828.png)
